molecular formula C8H7F4N3 B15336051 1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine

1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine

Cat. No.: B15336051
M. Wt: 221.15 g/mol
InChI Key: UPBVHPTWLHABEO-UHFFFAOYSA-N
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Description

1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine is a chemical compound characterized by its unique structure, which includes a fluorine atom, a trifluoromethyl group, and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine typically involves multiple steps, starting with the preparation of the core phenyl ring. One common approach is the nitration of 4-fluoro-2-(trifluoromethyl)benzene, followed by reduction to the corresponding amine. Subsequent reactions may include diazotization and coupling with guanidine derivatives under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography and recrystallization, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted guanidines, depending on the specific reagents and conditions used.

Scientific Research Applications

1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

  • Industry: Its unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine exerts its effects involves interactions with specific molecular targets and pathways. The guanidine group, in particular, is known for its ability to form strong hydrogen bonds, which can influence biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine is unique due to its combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. Similar compounds include:

  • 4-Fluoro-2-(trifluoromethyl)aniline: Lacks the guanidine group but shares the fluorine and trifluoromethyl substituents.

  • 2-(Trifluoromethyl)aniline: Similar structure but without the fluorine atom.

  • 4-Fluoroaniline: Contains only the fluorine substituent.

These compounds differ in their reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C8H7F4N3

Molecular Weight

221.15 g/mol

IUPAC Name

2-[4-fluoro-2-(trifluoromethyl)phenyl]guanidine

InChI

InChI=1S/C8H7F4N3/c9-4-1-2-6(15-7(13)14)5(3-4)8(10,11)12/h1-3H,(H4,13,14,15)

InChI Key

UPBVHPTWLHABEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)N=C(N)N

Origin of Product

United States

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